(6-Chloroquinolin-4-yl)methanamine
Description
Properties
Molecular Formula |
C10H9ClN2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
(6-chloroquinolin-4-yl)methanamine |
InChI |
InChI=1S/C10H9ClN2/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10/h1-5H,6,12H2 |
InChI Key |
HLNATPJLMPFIQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Cl)CN |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) of 6-Chloroquinoline
One of the most common synthetic routes involves the nucleophilic aromatic substitution of 6-chloroquinoline with methanamine (methylamine). This method exploits the electrophilic character of the 4-position on the quinoline ring, which is activated by the adjacent nitrogen atom and the chloro substituent at the 6-position.
- Reaction Conditions:
- Solvent: Ethanol or methanol
- Temperature: Elevated temperatures (typically reflux conditions)
- Base: Mild bases such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction
- Mechanism: The nucleophile (methanamine) attacks the 4-position carbon bearing the leaving group (chlorine), displacing it and forming the aminomethyl derivative.
- Advantages: Straightforward, good yields, scalable for industrial production.
- Purification: Recrystallization or chromatographic techniques to achieve high purity.
Mannich Reaction Approach
Another well-documented method is the Mannich reaction involving 6-chloroquinoline, formaldehyde, and an amine source (e.g., ammonium chloride or methylamine) under acidic conditions.
- Reaction Conditions:
- Acidic medium (e.g., hydrochloric acid)
- Solvent: Often aqueous or alcoholic solvents
- Temperature: Mild heating to reflux
- Mechanism: The Mannich reaction forms a β-aminomethylated product by condensation of the quinoline ring with formaldehyde and the amine, introducing the aminomethyl group at the 4-position.
- Advantages: Allows for the introduction of the aminomethyl group in a single step, useful for structural diversification.
Microwave-Assisted Amination
Recent research has demonstrated the use of microwave irradiation to facilitate the amination of 4-chloroquinolines with primary amines, including methanamine derivatives.
- Reaction Conditions:
- Microwave irradiation under neat or solvent conditions
- Short reaction times (minutes)
- Advantages: Enhanced reaction rates, improved yields, and reduced by-products.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Advantages | Typical Yield (%) | Purification Method |
|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 6-Chloroquinoline + Methanamine | Reflux in ethanol/methanol, base | Simple, scalable, high purity | 70-85 | Recrystallization, chromatography |
| Mannich Reaction | 6-Chloroquinoline + Formaldehyde + Amine | Acidic medium, reflux | One-step aminomethylation | 60-75 | Recrystallization |
| Microwave-Assisted Amination | 4-Chloroquinoline + Primary amine | Microwave irradiation, neat or solvent | Fast, efficient, less waste | 80-90 | Chromatography |
Detailed Research Findings
Industrial Scale Synthesis: The nucleophilic substitution method is favored industrially due to its robustness and scalability. Continuous flow reactors have been employed to optimize reaction parameters, improving yield and purity while reducing reaction times and solvent usage. Purification typically involves recrystallization from ethanol or chromatographic methods to remove unreacted starting materials and side products.
Mechanistic Insights: The electron-deficient nature of the quinoline ring, especially at the 4-position, facilitates nucleophilic attack. The chloro substituent at the 6-position influences the electronic distribution, enhancing reactivity at the 4-position. The Mannich reaction proceeds via iminium ion intermediates formed from formaldehyde and the amine, which then electrophilically attack the quinoline ring.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the substitution reaction of 4-chloroquinolines with amines, including methanamine, under solvent-free or minimal solvent conditions. This method reduces reaction times from hours to minutes and often improves yields and product purity.
Notes on Reaction Optimization and Purification
- Solvent Choice: Alcoholic solvents such as ethanol and methanol are preferred for their ability to dissolve both reactants and facilitate nucleophilic substitution.
- Temperature Control: Elevated temperatures (reflux) are necessary to overcome activation energy barriers in SNAr reactions.
- Base Use: Mild bases help deprotonate the amine, increasing nucleophilicity.
- Purification: Recrystallization from ethanol or ethanol-methanol mixtures is common. Chromatographic purification (e.g., reversed-phase column chromatography) is used for higher purity requirements, especially in research settings.
Chemical Reactions Analysis
Types of Reactions
(6-Chloroquinolin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chloro group at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Chloroquinolin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the treatment of diseases such as malaria and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (6-Chloroquinolin-4-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, disrupting their normal function. The chloro group and amine group play crucial roles in its binding affinity and specificity. The compound can inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Quinoline Derivatives
Table 1: Key Structural and Functional Comparisons
Key Findings:
- Substituent Effects: 6-Chloro vs. 6-Methoxy: The electron-withdrawing chlorine in this compound may enhance binding to parasitic heme compared to the electron-donating methoxy group in (6-Methoxyquinolin-4-yl)methanamine derivatives . 4-Methanamine vs. 4-Amino: The -CH2NH2 group in the target compound likely improves solubility over the -NH2 group in MG3, which could enhance pharmacokinetics .
- Positional Isomerism: Chlorine at position 6 (target compound) vs. 7 (MG3) alters steric and electronic interactions. Position 6 substitution is associated with improved antimalarial efficacy in some quinoline derivatives .
Heterocyclic Methanamine Derivatives
Compounds like (2-(4-Chlorophenyl)oxazol-4-yl)methanamine () and (1-(3-Fluoro-4-methoxyphenyl)cyclopropyl)methanamine () demonstrate structural diversity. These compounds replace the quinoline core with oxazole or cyclopropane-containing systems, respectively. Such variations influence:
- Target Specificity: Quinoline derivatives target heme detoxification pathways, while oxazole/cyclopropane analogs may interact with different enzymes or receptors .
- Solubility: Methanamine groups generally enhance water solubility, but heterocyclic cores (e.g., oxazole) may reduce it compared to quinoline .
Research Implications and Limitations
Notes
- Molecular weights were calculated using standard atomic masses (C: 12.01, H: 1.008, N: 14.01, Cl: 35.45, O: 16.00).
- Contradictions in substituent effects (e.g., electron-withdrawing vs. donating groups) highlight the need for targeted assays to confirm structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
